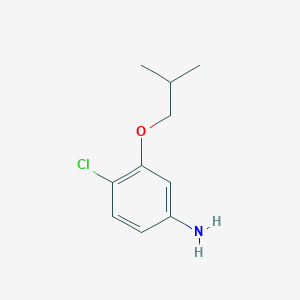

4-Chloro-3-isobutoxyphenylamine

Overview

Description

4-Chloro-3-isobutoxyphenylamine, commonly referred to as 4-CIBA, is a chemical compound used in a variety of scientific research applications. It is a substituted amine, derived from the aryl amine family, and has a wide range of biochemical and physiological effects. 4-CIBA is used in lab experiments due to its unique properties and ability to interact with other compounds.

Scientific Research Applications

Dopamine D-1 Antagonist Activity

Riggs et al. (1987) synthesized and evaluated isomeric tetrahydroisoquinolines, including a derivative similar to 4-Chloro-3-isobutoxyphenylamine, for their dopamine D-1 antagonist activity. This research contributes to the understanding of compounds acting on dopamine receptors, relevant in the study of neurological and psychiatric disorders (Riggs, Nichols, Foreman, & Truex, 1987).

Metabolism of Phenylacetamide Derivatives

Davis, Watters, and Healy (2005) investigated a microfungus that produced compounds including 3-chloro-4-hydroxyphenylacetamide. This research provides insights into natural products chemistry, especially concerning bioactive compounds derived from microorganisms (Davis, Watters, & Healy, 2005).

Synthesis and Characterization of Arylcyclohexylamines

Wallach et al. (2016) synthesized and characterized several N-alkyl-arylcyclohexylamines, highlighting the analytical techniques used in characterizing new psychoactive substances. This research is significant for forensic science and the understanding of novel psychoactive compounds (Wallach, Colestock, Cicali, Elliott, Kavanagh, Adejare, Dempster, & Brandt, 2016).

Antibacterial Activity of Phenylazo-Isoxazolones

Banpurkar, Wazalwar, and Perdih (2018) synthesized and studied the antibacterial and antifungal activities of phenylazo-isoxazolones, a class of compounds related to 4-Chloro-3-isobutoxyphenylamine. This research adds to the knowledge of novel compounds with potential antimicrobial properties (Banpurkar, Wazalwar, & Perdih, 2018).

Safety and Hazards

Future Directions

A study on the asymmetric bioreduction of ethyl 4-chloro-3-oxobutanoate to ®-ethyl 4-chloro-3-hydroxybutyrate using a thermostabilized mutant of ketoreductase Ch KRED20 in ethyl acetate-betaine:lactic acid-water suggests potential future applications of similar compounds . The established bioprocess has potential application in the future .

Mechanism of Action

Target of Action

It’s worth noting that chlorinated phenols and their derivatives are known to interact with various enzymes and proteins, potentially altering their function .

Mode of Action

Chlorinated phenols are known to interact with their targets through various mechanisms, such as oxidative addition and transmetalation . These processes involve the transfer of groups between molecules, leading to changes in their structure and function .

Biochemical Pathways

For instance, they can disrupt the normal functioning of the citrate transport protein (CTP), a key intermediate in anabolism and catabolism .

Result of Action

Chlorinated phenols and their derivatives are known to have various effects, including cytotoxic, mutagenic, and carcinogenic properties .

Action Environment

The action, efficacy, and stability of 4-Chloro-3-isobutoxyphenylamine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) coupling reaction, which involves chlorinated phenols, is known to be influenced by the reaction conditions, including temperature, pH, and the presence of other substances .

properties

IUPAC Name |

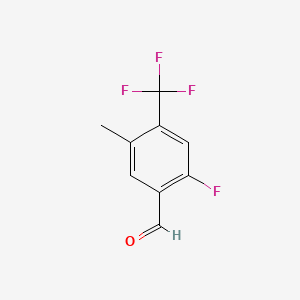

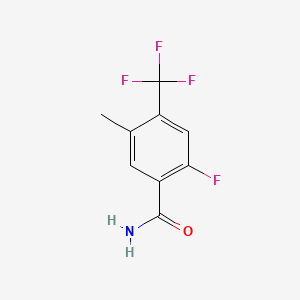

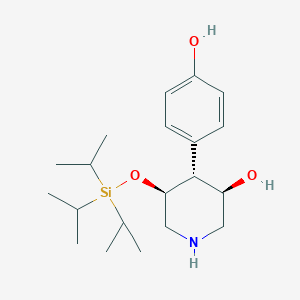

4-chloro-3-(2-methylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-7(2)6-13-10-5-8(12)3-4-9(10)11/h3-5,7H,6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWJBSQCPVNIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine](/img/structure/B1399865.png)

![3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1399868.png)